molecular formula C24H16FN3O2 B1154933 Fub-npb-22

Fub-npb-22

Cat. No.: B1154933
M. Wt: 397.4
InChI Key: NYHGKZZRRCVGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Classification: FUB-NPB-22, chemically designated as quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazolecarboxylate class . Its core structure comprises an indazole ring substituted with a 4-fluorobenzyl group at the 1-position and a quinolin-8-yl ester at the 3-carboxylate position (Fig. 1). This design mimics endogenous cannabinoids, enabling interaction with CB1 and CB2 receptors in the central nervous system .

Forensic and Clinical Relevance:
this compound has been identified in European intoxication cases, though its prevalence remains low (n=1 in a clinical study) compared to other SCRAs like 5F-MDMB-PINACA (n=53) . It is classified as a controlled substance in Italy due to its association with severe health risks, including fatalities . Analytical challenges, such as poor recovery (<75%) in LC-MS/MS detection, complicate its identification in forensic samples .

Properties

Molecular Formula

C24H16FN3O2

Molecular Weight

397.4

IUPAC Name

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate

InChI

InChI=1S/C24H16FN3O2/c25-18-12-10-16(11-13-18)15-28-20-8-2-1-7-19(20)23(27-28)24(29)30-21-9-3-5-17-6-4-14-26-22(17)21/h1-14H,15H2

InChI Key

NYHGKZZRRCVGAU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5

Appearance

Assay:≥95%A crystalline solid

Synonyms

Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

FUB-NPB-22 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

FUB-NPB-22 is used in various scientific research applications, including:

    Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Biology: Studying the interaction of synthetic cannabinoids with cannabinoid receptors.

    Medicine: Investigating the potential therapeutic effects and toxicological properties of synthetic cannabinoids.

    Industry: Quality control and forensic analysis of synthetic cannabinoids in various products.

Mechanism of Action

FUB-NPB-22 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors, mimicking the effects of natural cannabinoids, leading to various physiological and psychoactive effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural modifications in SCRAs significantly influence their potency, metabolic stability, and detectability. Below is a comparative breakdown:

Compound Core Structure Key Substituents Metabolic Stability Detection Challenges
FUB-NPB-22 Indazolecarboxylate 4-fluorobenzyl, quinolin-8-yl Low Poor recovery in LC-MS/MS
5F-NPB-22 Indazolecarboxylate 5-fluoropentyl, quinolin-8-yl Moderate Not explicitly reported
FUB-PB-22 Indolecarboxylate 4-fluorobenzyl, quinolin-8-yl Low Similar to this compound
ADB-FUBINACA Indazolecarboxamide 4-fluorobenzyl, adamantyl High Standard recovery in LC-MS/MS
5F-MDMB-PINACA Indazolecarboxamide 5-fluoropentyl, methyl ester High Widely detected in clinical cases

Key Observations :

  • Core Structure : Indazolecarboxylates (e.g., this compound) are less metabolically stable than carboxamides (e.g., ADB-FUBINACA) due to ester bond susceptibility to hydrolysis .
  • Detection : Indazolecarboxylates like this compound exhibit variable recovery in LC-MS/MS, likely due to matrix interference or degradation during extraction .

Spectroscopic and Chromatographic Profiles

highlights distinct ultraviolet (UV) absorption patterns for this compound compared to ADB-FUBINACA and FUB-APINACA. The ln(A109/A253) ratio (a measure of UV spectral characteristics) for this compound aligns closely with p-FUBINAE derivatives, suggesting shared electronic properties in the fluorobenzyl moiety . This contrasts with ADB-FUBINACA, which exhibits a profile closer to m-FUBINAE analogs .

Epidemiological and Regulatory Trends

  • Prevalence : this compound is less common in forensic samples than carboxamide SCRAs (e.g., 5F-MDMB-PINACA), possibly due to rapid replacement by more stable analogs .
  • Regulatory Status : Italy classified this compound under Table I of controlled substances in 2019, reflecting its high-risk profile . Similar compounds like MDMB-4en-PINACA and AMB-FUBINACA are also regulated globally due to overdose linkages .

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